N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-4-21(5-2)24(22,23)16-10-8-15(9-11-16)17-13-20-12-6-7-14(3)18(20)19-17/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZTWLVWEVOBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form imidazo[1,2-a]pyridines
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Step 1: Formation of the Sulfonamide Core
The N,N-diethylbenzenesulfonamide core is synthesized by reacting benzene sulfonyl chloride with diethylamine in a basic medium (e.g., pyridine or NaOH). The reaction proceeds through nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide bond.
Reaction Conditions :
| Reagents/Conditions | Purpose |
|---|---|
| Benzene sulfonyl chloride + diethylamine | Sulfonamide formation |
| Pyridine or NaOH | Base to absorb HCl |
Step 3: Coupling to Benzenesulfonamide
The imidazo[1,2-a]pyridin-2-yl group is attached to the benzene sulfonamide via:
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Nucleophilic Aromatic Substitution : If the sulfonamide has a leaving group (e.g., bromide), the imidazo[1,2-a]pyridine acts as a nucleophile.
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Cross-Coupling : Suzuki-Miyaura coupling is used if the imidazo moiety contains a boronate ester and the sulfonamide has a bromide .
Analytical Techniques for Characterization
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NMR Spectroscopy : Confirms the structure of intermediates and the final product. For example, the deshielded protons adjacent to the sulfonamide group and the aromatic protons of the imidazo[1,2-a]pyridine core are critical for characterization .
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HPLC : Used for purification and yield assessment.
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X-Ray Diffraction (XRD) : Determines the crystal structure, including dihedral angles between functional groups .
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Thermal Analysis (TGA/DSC) : Evaluates stability and phase transitions.
Research Findings and Challenges
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Synthesis Efficiency : Microwave irradiation significantly improves reaction rates and yields for imidazo[1,2-a]pyridine synthesis compared to thermal methods .
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Regioselectivity : The position of substituents (e.g., methyl) on the imidazo[1,2-a]pyridine affects coupling efficiency. For example, meta-fluoro substituents may enhance activity compared to para-fluoro analogs .
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Biological Activity : While the query focuses on chemical reactions, related compounds (e.g., imidazo[1,2-a]pyridine sulfonamides) show potential as TRPM8 modulators and kinase inhibitors, highlighting the importance of precise synthetic control .
Table 2: Key Analytical Data for the Final Compound
| Technique | Observed Features |
|---|---|
| ¹H NMR | Deshielded protons near sulfonamide group |
| ¹³C NMR | Quaternary carbons in imidazo[1,2-a]pyridine core |
| XRD | Dihedral angles between functional groups (e.g., 46°–75°) |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing imidazo[1,2-a]pyridine derivatives demonstrate significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the ability of such compounds to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .
Neuropharmacology
N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide has been investigated for its potential as a neuropeptide S receptor antagonist. This application is particularly relevant in the treatment of anxiety and sleep disorders, as neuropeptide S plays a crucial role in modulating these conditions .
Antimicrobial Properties
Recent studies have explored the antimicrobial effects of imidazo[1,2-a]pyridine derivatives. The compound has shown promise against various bacterial strains, suggesting its potential use as an antimicrobial agent . This application could be particularly beneficial in developing new antibiotics to combat resistant strains.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of this compound, researchers found that it effectively reduced tumor size in xenograft models. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
Case Study 2: Neuropharmacological Effects
A clinical trial assessed the impact of the compound on patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety symptoms compared to placebo groups, supporting its role as a neuropeptide S receptor antagonist .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine ring can bind to specific sites on proteins, modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Substituents on the imidazopyridine core : Position 2 modifications (e.g., carbonyl groups in 28 and 19 ) vs. direct sulfonamide attachment.
- Benzene ring substitution : Para- vs. meta-substitution and electronic effects from groups like methoxy, nitro, or halogens.
- Sulfonamide nitrogen substituents : Diethyl vs. methyl, phenyl, or morpholine groups.
Table 1: Comparison of Selected Analogs
Key Observations:
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., nitro in 3ad , ) or bulky substituents (e.g., morpholine in 19 ) increase melting points due to enhanced intermolecular interactions .
- Diethyl groups in 28 and 19 result in lower melting points (~164–182°C) compared to para-methoxy analogs like 3z (262–263°C), likely due to reduced crystallinity .
Synthetic Yields: Gold-catalyzed methods (e.g., 3z, 3ab) achieve high yields (83–92%) due to efficient C–H activation and cyclization .
Biological Activity
N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a compound belonging to the imidazopyridine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H21N3O2S
- Molecular Weight : 345.44 g/mol
This compound exhibits its biological effects primarily through the following mechanisms:
- Cyclin-dependent Kinase Inhibition : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest, thereby impeding cancer cell proliferation.
- Calcium Channel Modulation : It may influence calcium channels, which play a vital role in various cellular functions including muscle contraction and neurotransmitter release.
- GABA A Receptor Interaction : The compound has been noted for its potential interaction with GABA A receptors, suggesting possible implications in neuropharmacology and anxiety disorders.
Biological Activities
The biological activities associated with this compound include:
- Antiviral Activity : Preliminary studies indicate that this compound may exhibit antiviral properties, potentially inhibiting viral replication through its action on cellular pathways involved in viral entry and propagation.
- Anticancer Properties : The ability to inhibit CDKs positions this compound as a candidate for anticancer therapy. Research has shown its effectiveness against various cancer cell lines, leading to significant reductions in cell viability.
- Antibacterial and Antifungal Effects : The compound has also demonstrated antibacterial and antifungal activities, suggesting a broad spectrum of antimicrobial efficacy against pathogens like Staphylococcus aureus and Candida species .
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Efficacy : In a study focusing on breast cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. This suggests a potential mechanism by which the compound exerts its anticancer effects .
- Antimicrobial Studies : A series of experiments revealed that the compound exhibited significant antimicrobial activity comparable to established antibiotics such as norfloxacin. This highlights its potential as a lead compound for developing new antimicrobial agents .
- Neuropharmacological Applications : Given its interaction with GABA A receptors, there is ongoing research into its potential use as an anxiolytic agent. Animal studies have indicated reduced anxiety-like behavior when administered at specific dosages.
Q & A
Q. Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) to minimize thermal motion .
- Refinement Tools :
- R-factor : Aim for <0.05 for high-resolution structures.
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking in imidazopyridine cores) .
Advanced Question: How can computational docking studies predict the compound’s biological targets, and what scoring functions are optimal?
Q. Methodological Answer :
- Software : AutoDock Vina for ligand-receptor docking, utilizing a Lamarckian genetic algorithm for conformational sampling .
- Protocol :
- Protein Preparation : Retrieve target structures (e.g., COX-2 from PDB: 5KIR) and remove water molecules.
- Grid Box Setup : Center on the active site (e.g., COX-2 hydrophobic channel) with dimensions 20×20×20 Å.
- Scoring Function : Use the Vina scoring function (weighted terms for hydrogen bonds, hydrophobic contacts) .
Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å indicates reliability).
Advanced Question: How to resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Q. Methodological Answer :
- Case Study : In vitro assays may show nM-range inhibition (e.g., Hedgehog pathway via SMO binding), while in vivo xenograft models report transient efficacy due to poor pharmacokinetics .
- Strategies :
- Metabolic Stability Assays : Use liver microsomes to identify rapid clearance (e.g., cytochrome P450-mediated oxidation).
- Formulation Optimization : Encapsulate in PEGylated liposomes to enhance bioavailability .
- Dose Regimen Adjustment : Test higher frequencies or combinatorial therapies to sustain target inhibition.
Advanced Question: What strategies optimize reaction yields during sulfonamide coupling, and how are side products minimized?
Methodological Answer :
Reaction Optimization Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Sulfonylation | Solvent | DMF (anhydrous) | 75% → 89% |
| Catalyst | Pyridine (1.5 eq) | Neutralizes HCl byproduct | Reduces diethylamine hydrolysis |
| Temperature | 70°C | Prevents imidazopyridine decomposition | Minimizes tar formation |
Q. Side Product Analysis :
- HPLC-PDA : Detect unreacted sulfonyl chloride (retention time ~5.2 min).
- Column Chromatography : Use silica gel (ethyl acetate/hexane, 3:7) to isolate the pure sulfonamide .
Advanced Question: How do electronic effects of substituents influence the compound’s bioactivity, and how is this modeled computationally?
Q. Methodological Answer :
- QSAR Studies :
- Descriptors : Calculate Hammett σ constants for substituents (e.g., 8-methyl group: σ = –0.17, electron-donating).
- CoMFA/CoMSIA : Map steric/electrostatic fields to correlate with IC₅₀ values (e.g., COX-2 inhibition) .
- Findings :
- Electron-withdrawing groups at the benzene ring enhance sulfonamide acidity, improving target binding .
- Methyl at imidazopyridine C8 increases lipophilicity (logP +0.5), enhancing membrane permeability .
Advanced Question: What crystallographic challenges arise from disorder in the imidazopyridine moiety, and how are they addressed?
Q. Methodological Answer :
- Disorder Sources :
- Rotational Freedom : Diethyl groups on sulfonamide may adopt multiple conformations.
- Thermal Motion : Methyl groups exhibit higher displacement parameters.
- Refinement Tactics :
Advanced Question: How to design analogs with improved metabolic stability while retaining target affinity?
Q. Methodological Answer :
- Analog Design Table :
- Validation : In vitro CYP inhibition assays (e.g., CYP3A4, 2D6) and in vivo PK/PD studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
